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Introduction: Cereblon, the Gatekeeper of Targeted
Protein Degradation
Cereblon (CRBN) has emerged from a tragic past, as the primary target of the teratogenic drug

thalidomide, to become one of the most pivotal proteins in modern drug discovery.[1][2] It

functions as the substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex

4 (CRL4^CRBN^).[3][4] This complex, which also includes Damaged DNA Binding Protein 1

(DDB1), CULLIN 4A (CUL4A), and RBX1, is a master regulator of protein homeostasis,

mediating the ubiquitination and subsequent proteasomal degradation of specific substrate

proteins.[5][6][7][8]

The therapeutic paradigm of targeted protein degradation (TPD), including Proteolysis-

Targeting Chimeras (PROTACs) and molecular glues, hinges on hijacking this E3 ligase

machinery.[9][10][11][12] Small molecules are designed to bind CRBN, reprogramming its

substrate specificity to recognize and degrade proteins of interest (POIs) that drive disease.[2]
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[13] Consequently, the accurate and robust measurement of a compound's binding affinity for

CRBN is a cornerstone of TPD research, guiding structure-activity relationship (SAR) studies

and candidate selection.

This guide provides an in-depth overview and detailed protocols for the principal biochemical

and biophysical assays used to quantify CRBN binding affinity. We will explore the mechanistic

basis, practical execution, data analysis, and critical considerations for four gold-standard

techniques: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry

(ITC).

I. The Indispensable Component: High-Quality
CRBN Protein
The success of any CRBN binding assay is fundamentally dependent on the quality and

biological relevance of the protein reagent.

The CRBN:DDB1 Complex is Essential: Recombinant CRBN expressed in isolation is

notoriously insoluble and unstable.[14] For this reason, it is crucial to use CRBN co-expressed

and purified in a stable complex with its partner, DDB1.[12][15][16][17] This complex represents

the physiologically relevant state and ensures proper folding and functionality for ligand binding

studies. Commercial vendors and academic labs typically produce this complex using

baculovirus expression in insect cells (e.g., Sf9 or Sf21) or co-expression in HEK293 cells,

yielding a stable and active protein.[12][15]

Emerging E. coli Expression Systems: Recently, engineered CRBN constructs, such as

CRBN^midi^ and CRBN_ΔHBD, have been developed that permit high-yield, soluble

expression in E. coli without DDB1.[6][18][19] These constructs retain the key domains for

ligand binding and offer a more cost-effective and scalable alternative for high-throughput

screening campaigns.[6][18]

Quality Control is Non-Negotiable: Regardless of the source, each protein batch must be

rigorously validated for purity (>95% by SDS-PAGE), concentration, and activity. A functional

check, for instance by testing binding against a known reference ligand like pomalidomide, is a

mandatory step before committing to large-scale screening.
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II. Fluorescence Polarization (FP): A Homogeneous
Assay for High-Throughput Screening
FP is a widely used, solution-based technique ideal for screening large compound libraries. It

measures the change in the rotational speed of a fluorescent molecule upon binding to a larger

partner.

The Principle: The assay operates in a competitive binding format. A small, fluorescently-

labeled CRBN ligand (a "tracer" or "probe"), often a derivative of thalidomide like Cy5-

thalidomide or Bodipy-thalidomide, is used.[5][7][8][20] When unbound in solution, this small

tracer tumbles rapidly, and when excited with plane-polarized light, it emits depolarized light.

Upon binding to the large CRBN:DDB1 complex, its tumbling slows dramatically, and the

emitted light remains highly polarized. An unlabeled test compound competes with the tracer

for the CRBN binding pocket. Potent binders will displace the tracer, causing it to tumble freely

again and leading to a decrease in the fluorescence polarization signal.[8][21]
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Caption: Competitive FP assay workflow for CRBN.

Detailed Protocol for Competitive FP Assay
A. Materials & Reagents

Protein: Purified, active CRBN:DDB1 complex.
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Tracer: Fluorescently-labeled thalidomide or pomalidomide (e.g., Cy5- or BODIPY-labeled).

Reference Inhibitor: Pomalidomide or Thalidomide (for positive control).

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 1 mM TCEP, 10% Glycerol, 0.01%

Tween-20.[15] The Causality: HEPES is a robust buffer in the physiological pH range. NaCl

mimics physiological ionic strength. TCEP is a reducing agent that prevents cysteine

oxidation and protein aggregation. Glycerol acts as a protein stabilizer. Tween-20 is a non-

ionic detergent used to prevent non-specific binding to plate surfaces.

Assay Plate: Black, low-binding, 96- or 384-well microplate.

Test Compounds: Dissolved in 100% DMSO.

B. Experimental Procedure

Assay Optimization (Pre-experiment):

Protein Titration: To determine the optimal CRBN:DDB1 concentration, perform a

saturation binding experiment. Titrate increasing concentrations of CRBN:DDB1 (e.g., 0 to

500 nM) against a fixed, low concentration of the fluorescent tracer (e.g., 5-10 nM). The

goal is to find a protein concentration that yields a robust signal window (difference

between bound and free tracer) and is on the steep part of the binding curve (typically the

concentration that gives ~80% of the maximum signal).

DMSO Tolerance: Verify that the assay is not significantly affected by the final DMSO

concentration that will be used for screening (typically ≤1%).[21] High concentrations of

DMSO can denature proteins and disrupt binding.[22][23][24]

Assay Execution (Competitive Binding):

Prepare serial dilutions of test compounds and the reference inhibitor in assay buffer. It is

critical to perform an intermediate dilution from 100% DMSO stocks into assay buffer to

create a working stock with a manageable DMSO concentration (e.g., 10%), ensuring the

final DMSO concentration in the well remains low.[21]

To the wells of the microplate, add reagents in the following order:
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1. Assay Buffer

2. Test Compound / Reference Inhibitor / DMSO vehicle control

3. CRBN:DDB1 complex (at the pre-determined optimal concentration)

Mix gently (e.g., orbital shaker for 1 min) and incubate for 60 minutes at room temperature

to allow the protein and inhibitor to reach binding equilibrium.[21]

Add the fluorescent tracer to all wells at its final working concentration.[21]

Incubate for an additional 90 minutes at room temperature, protected from light, to allow

the binding competition to reach equilibrium.[21]

Data Acquisition:

Read the plate using a microplate reader capable of measuring fluorescence polarization.

Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex:

630-640 nm / Em: 672-692 nm for Cy5).[21] The reader measures the parallel and

perpendicular fluorescence intensities to calculate the polarization value, typically

expressed in millipolarization units (mP).

C. Data Analysis

Controls:

Negative Control (0% Inhibition): CRBN:DDB1 + Tracer + DMSO vehicle. This gives the

maximum polarization signal (P_max_).

Positive Control (100% Inhibition): Tracer + DMSO vehicle (no protein). This gives the

minimum polarization signal (P_min_).

Calculation:

Plot the mP values against the logarithm of the test compound concentration.

Fit the data to a sigmoidal dose-response (variable slope) model using graphing software

(e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the
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compound that displaces 50% of the tracer.

The IC50 can be converted to the inhibitor's binding affinity constant (Ki) using the Cheng-

Prusoff equation, which accounts for the concentration and affinity (Kd) of the fluorescent

tracer.[4]

Table 1: Typical Parameters for a CRBN FP Assay

Parameter
Recommended
Value/Range

Rationale & Notes

CRBN:DDB1 Conc. 50 - 200 nM

Determined empirically; should

be Kd~ of the tracer for optimal

competition.

Tracer Conc. 5 - 20 nM
Should be well below the Kd to

avoid ligand depletion effects.

Final DMSO Conc. ≤ 1%

Higher concentrations can

disrupt protein structure and

binding.[21]

Incubation Time
60 min (Protein-Inhibitor) + 90

min (Tracer)

Ensure binding reaches

equilibrium. May require

optimization.[21]

Plate Type Black, low-binding polystyrene

Minimizes background

fluorescence and non-specific

binding.

III. Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET)
TR-FRET is another powerful, homogeneous assay format known for its high sensitivity and

robustness against interfering compounds.

The Principle: TR-FRET relies on the distance-dependent transfer of energy from a long-

lifetime donor fluorophore (typically a Terbium or Europium cryptate) to a suitable acceptor

fluorophore (e.g., Cy5, AF488).[3][7] For a CRBN binding assay, a tagged CRBN:DDB1
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complex (e.g., His- or GST-tagged) is used in conjunction with an antibody against that tag

labeled with the donor fluorophore. The ligand, thalidomide, is labeled with the acceptor

fluorophore. When the fluorescent ligand binds to the antibody-bound CRBN complex, the

donor and acceptor are brought into close proximity, allowing FRET to occur. A test compound

that competes for the binding site will prevent this interaction, leading to a decrease in the

FRET signal.[7]
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Caption: Competitive TR-FRET assay workflow for CRBN.

Detailed Protocol for Competitive TR-FRET Assay
A. Materials & Reagents

Protein: Tagged CRBN:DDB1 complex (e.g., N-terminal His-tag or GST-tag).

Donor: Terbium-labeled anti-tag antibody (e.g., Tb-anti-His).

Acceptor: Fluorescently-labeled thalidomide (FL-Thalidomide).
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Reference Inhibitor, Assay Buffer, Assay Plate, Test Compounds: As described for the FP

assay.

B. Experimental Procedure

Optimization: Similar to FP, it is critical to optimize the concentrations of the protein and

donor/acceptor reagents to achieve a good assay window (S/B ratio) and sensitivity. A cross-

titration matrix of protein and tracer concentrations is often performed.

Assay Execution:

Prepare serial dilutions of test compounds and reference inhibitor.

Add reagents to the wells of a 384-well plate. The order of addition can be flexible, but a

common approach is:

1. Test Compound / Reference Inhibitor / DMSO vehicle

2. A pre-mixed solution of Tagged CRBN:DDB1 and Tb-anti-tag antibody (after a brief pre-

incubation to allow antibody binding).

3. FL-Thalidomide.

Mix the plate gently and incubate at room temperature for 20-180 minutes, protected from

light.[3][7] The optimal incubation time should be determined during assay development to

ensure the signal is stable.

Data Acquisition:

Read the plate using a HTRF®-compatible microplate reader.

The reader performs two sequential measurements after a single excitation pulse (e.g., at

340 nm):

1. Donor emission (e.g., at 620 nm).

2. Acceptor emission (e.g., at 665 nm).[7]
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The time-resolved detection minimizes interference from short-lived background

fluorescence.

C. Data Analysis

The primary output is the ratio of the acceptor signal to the donor signal (e.g.,

Emission665nm / Emission620nm) multiplied by a factor (e.g., 10,000).[3]

This ratiometric measurement corrects for well-to-well variations and compound interference.

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

Fit the curve using a sigmoidal dose-response model to determine the IC50 value. The Ki

can then be calculated as for the FP assay.

IV. Surface Plasmon Resonance (SPR): Real-Time
Kinetics and Affinity
SPR is a powerful, label-free biophysical technique that provides detailed kinetic information

about binding events, including association (kon) and dissociation (koff) rates, from which the

equilibrium dissociation constant (Kd) can be precisely calculated.[2][14][25]

The Principle: In a typical SPR experiment for CRBN, the CRBN:DDB1 protein is immobilized

onto the surface of a sensor chip. A solution containing the test compound (the "analyte") is

flowed over the surface. Binding of the analyte to the immobilized protein causes a change in

the refractive index at the sensor surface, which is detected in real-time as a change in

Response Units (RU). A buffer-only flow phase allows for the measurement of the dissociation

of the compound.
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Caption: Generalized workflow for an SPR experiment.

Detailed Protocol for SPR Analysis
A. Materials & Reagents

SPR Instrument: e.g., Biacore system.

Sensor Chip: A CM5 (carboxymethylated dextran) chip is common for amine coupling. Ni-

NTA chips can be used for His-tagged proteins.[26]

Protein: Purified, active CRBN:DDB1 complex.

Analyte: Test compounds dissolved in running buffer.

Running Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.05% P20

surfactant, 1% DMSO. The Causality: The buffer composition is critical for maintaining

protein stability and preventing non-specific binding. The DMSO concentration must match

that of the analyte solutions to avoid bulk refractive index shifts.

Immobilization Reagents: For amine coupling: EDC, NHS, and ethanolamine.

B. Experimental Procedure
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Protein Immobilization:

Activate the carboxyl groups on the CM5 chip surface using a mixture of EDC and NHS.

Inject the CRBN:DDB1 complex over the activated surface. The protein's primary amines

will form covalent bonds with the activated surface.

Deactivate any remaining reactive sites using ethanolamine.

A reference flow cell is typically prepared in the same way but without protein

immobilization to allow for subtraction of bulk refractive index changes and non-specific

binding.

Binding Analysis:

Prepare a dilution series of the test compound in running buffer. It is critical that the DMSO

concentration is identical across all samples and the running buffer.

Perform a kinetic titration cycle: a. Inject the lowest concentration of the compound over

the sensor and reference surfaces for a set amount of time (association phase). b. Switch

to flowing running buffer only and monitor the signal decrease (dissociation phase). c.

Inject a regeneration solution (e.g., a pulse of high salt or low pH) to remove any

remaining bound analyte, returning the signal to baseline. d. Repeat steps a-c for each

concentration in the series, typically from lowest to highest.

C. Data Analysis

The raw data is a "sensorgram," which plots Response Units (RU) versus time.

The reference cell data is subtracted from the active cell data to yield the specific binding

signal.

The resulting sensorgrams are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir

model) using the instrument's analysis software.[26]

This fitting process simultaneously calculates the association rate constant (kon), the

dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
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V. Isothermal Titration Calorimetry (ITC): The Gold
Standard for Thermodynamics
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed

during a binding event. It is considered the gold standard for characterizing binding interactions

because it provides a complete thermodynamic profile of the interaction in a single experiment.

[27][28]

The Principle: A solution of the ligand (test compound) is titrated in small, precise injections into

a sample cell containing the macromolecule (CRBN:DDB1). The instrument measures the

minute temperature changes that occur upon binding. Exothermic reactions release heat, while

endothermic reactions absorb heat. As the protein becomes saturated with the ligand, the heat

change per injection diminishes until only the heat of dilution is observed.

Detailed Protocol for ITC Analysis
A. Materials & Reagents

ITC Instrument: e.g., MicroCal system.

Protein: Highly pure (>95%), concentrated CRBN:DDB1 complex.

Ligand: Test compound with accurately known concentration.

Dialysis/Assay Buffer: e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP. The

Causality: It is absolutely critical that the protein and ligand are in an identical, buffer-

matched solution to minimize the heats of dilution, which can otherwise overwhelm the

binding signal. Dialysis of the protein against the final buffer is standard practice.

B. Experimental Procedure

Sample Preparation:

Dialyze the CRBN:DDB1 protein extensively against the chosen ITC buffer.

Dissolve the test compound in the final dialysis buffer. The DMSO concentration must be

precisely matched between the protein solution in the cell and the ligand solution in the
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syringe.

Accurately determine the concentrations of both protein and ligand.

Thoroughly degas both solutions immediately prior to the experiment to prevent air

bubbles in the cell or syringe.

Experiment Setup:

Load the CRBN:DDB1 solution (e.g., 10-20 µM) into the sample cell.

Load the test compound solution (typically 10-15 fold higher concentration than the

protein, e.g., 100-300 µM) into the injection syringe.

Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

Titration:

Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the

ligand into the protein solution while stirring.

The instrument records the power required to maintain a zero temperature difference

between the sample and reference cells, yielding a plot of heat change versus time.

C. Data Analysis

The raw data (power vs. time) is integrated to obtain the heat change (µcal) for each

injection.

The heat of dilution, determined from the final injections after saturation is reached, is

subtracted.

The corrected heat per injection is plotted against the molar ratio of ligand to protein.

This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model).

The fit directly yields the binding stoichiometry (n), the binding affinity (Ka, from which Kd =

1/Ka is calculated), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be
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calculated from these values.

Table 2: Comparison of CRBN Binding Assay Technologies

Feature
Fluorescence
Polarization
(FP)

TR-FRET

Surface
Plasmon
Resonance
(SPR)

Isothermal
Titration
Calorimetry
(ITC)

Principle
Rotational

diffusion
FRET

Mass change at

surface

Heat change

upon binding

Labeling
Requires

fluorescent tracer

Requires

donor/acceptor

labels

Label-free

(protein

immobilized)

Label-free

Throughput
High (384/1536-

well)

High (384/1536-

well)

Medium (serial

injections)

Low (one at a

time)

Information IC50 / Ki IC50 / Ki Kd, kon, koff
Kd, ΔH, ΔS,

Stoichiometry (n)

Protein Req. Low Low
Medium (for

immobilization)
High

Primary Use
HTS, SAR

screening

HTS, SAR

screening

Kinetics,

fragment

screening

Thermodynamic

validation,

mechanism

Key Caveat

Prone to

fluorescence

interference

Potential for

FRET artifacts

Immobilization

may alter protein

Requires high

protein

purity/conc.

VI. Troubleshooting and Best Practices
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Problem Possible Cause(s) Suggested Solution(s)

High Background Signal

(FP/TR-FRET)

- Autofluorescent compound-

Light scattering from

precipitated compound- Non-

specific binding of

tracer/protein to plate

- Pre-read plate with

compound alone to identify

fluorescent compounds.-

Check compound solubility in

assay buffer; centrifuge before

use.- Increase detergent

(Tween-20/Triton X-100)

concentration slightly (e.g., to

0.05%). Use non-binding

surface plates.

Low Signal or Small Assay

Window (FP/TR-FRET)

- Inactive protein (misfolded,

degraded)- Incorrect buffer

conditions (pH, ionic strength)-

Tracer Kd is too weak

- Validate protein activity with a

potent control ligand

(pomalidomide). Use fresh

protein aliquots.- Optimize

buffer components and pH.-

Re-optimize protein and tracer

concentrations. A higher affinity

tracer may be needed.

Poor Reproducibility

- Inconsistent pipetting-

Reagent instability

(protein/tracer degradation)-

Temperature fluctuations

- Use calibrated pipettes and

automated liquid handlers for

HTS.- Aliquot reagents for

single use to avoid freeze-thaw

cycles.[21] Keep protein on

ice.- Ensure all reagents and

plates are equilibrated to

assay temperature.

No Binding Observed

(SPR/ITC)

- Inactive protein- Compound

is not a binder- Buffer

mismatch (ITC)- Protein

immobilization issues (SPR)

- Confirm protein activity using

an orthogonal assay (e.g.,

FP).- Confirm compound

integrity and concentration.-

Ensure identical buffer

composition for protein and

ligand via dialysis (ITC).- Try

alternative immobilization

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 21 Tech Support

https://bpsbioscience.com/media/wysiwyg/79899.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


strategies (e.g., capture vs.

covalent).

Conclusion
Measuring the binding affinity of small molecules to Cereblon is a critical step in the

development of targeted protein degraders. No single technique is universally superior;

instead, they form a complementary toolkit for discovery and validation. High-throughput

methods like FP and TR-FRET are invaluable for primary screening and rapid SAR exploration.

SPR provides essential kinetic data, revealing the dynamics of the binding event. Finally, ITC

serves as the ultimate arbiter, offering label-free, in-solution validation and a complete

thermodynamic signature of the interaction. By understanding the principles, mastering the

protocols, and being aware of the potential pitfalls of each method, researchers can generate

high-quality, reliable data to accelerate the design of next-generation therapeutics that leverage

the power of the ubiquitin-proteasome system.

References
BPS Bioscience. (n.d.). Cereblon Binding Assay Kit.

Knapp, S., et al. (2024). Engineering CRBN for rapid identification of next generation

binders. bioRxiv. [Link]

Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for

Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology &

Translational Science, 4(2), 941–952. [Link]

Aurora Biolabs. (n.d.). TR-FRET Cereblon-4C Binding Assay Kit.

Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization-based Measurement of

Protein-Ligand Interaction in Fungal Cell Lysates. Current Protocols in Chemical Biology, 3,

131-154. [Link]

BPS Bioscience. (n.d.). Data Sheet - Cereblon Binding Assay Kit.
BPS Bioscience. (n.d.). Cereblon Binding Assay.

Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for

Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology &

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 21 Tech Support

https://www.biorxiv.org/content/10.1101/2024.01.19.576353v1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8033780/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3299339/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Translational Science. [Link]

ResearchGate. (2018). How to calculate binding affinity between small molecule- protein
using fluorescence anisotropy/polarization?.

Zollman, D., et al. (2024). Design of a Cereblon construct for crystallographic and

biophysical studies of protein degraders. bioRxiv. [Link]

Zollman, D., et al. (2024). Design of a Cereblon construct for crystallographic and

biophysical studies of protein degraders. Nature Communications, 15(1), 8746. [Link]

Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for

Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. [Link]

BPS Bioscience. (n.d.). CRBN Assay Buffer.

Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for

Characterizing the BRD/PROTAC/CRBN Ternary Complex. ResearchGate. [Link]

ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-
DNA binding?.
South Bay Bio. (n.d.). DDB1/Cereblon (CRBN).
University of Michigan. (n.d.). For Fluorescence-Based Competitive Binding Assays.
ResearchGate. (2023). FP Assay Troubleshooting?.
Reaction Biology. (n.d.). Cereblon Binding Assay Service.

O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance.

Methods in Molecular Biology, 2365, 3-20. [Link]

Ito, T., et al. (2010). Identification of a Primary Target of Thalidomide Teratogenicity. Science,

327(5971), 1345-1350. [Link]

BMG LABTECH. (2021). How to determine binding affinity with a microplate reader.
R&D Systems. (n.d.). Recombinant Human DDB1/CRBN Complex Protein, CF.

O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance.

ResearchGate. [Link]

Wagner, J., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural

Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(24),

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 17 / 21 Tech Support

https://pubs.acs.org/doi/10.1021/acsptsci.1c00032
https://www.biorxiv.org/content/10.1101/2024.01.12.575385v1
https://pubmed.ncbi.nlm.nih.gov/39406745/
https://pubmed.ncbi.nlm.nih.gov/33997230/
https://www.researchgate.net/publication/349586146_General_Stepwise_Approach_to_Optimize_a_TR-FRET_Assay_for_Characterizing_the_BRDPROTACCRBN_Ternary_Complex
https://link.springer.com/protocol/10.1007/978-1-0716-1665-9_1
https://www.science.org/doi/10.1126/science.1177319
https://www.researchgate.net/publication/354093951_Protein_Ligand_Interactions_Using_Surface_Plasmon_Resonance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


11311-11324. [Link]

O'Connell, N. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance.

PubMed. [Link]

Sotriffer, C., et al. (2016). A FRET-Based Assay for the Identification and Characterization of

Cereblon Ligands. Journal of Medicinal Chemistry, 59(5), 1809-1817. [Link]

Nikolovska-Coleska, Z. (n.d.). Which method to estimate Kd and Ki in fluorescence
polarization?.

Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine the

association constants for a ligand bound simultaneously to two specific protein binding sites

with different affinities. Nature Protocols, 1(1), 186-191. [Link]

BPS Bioscience. (n.d.). Cereblon/DDB1 Complex Recombinant.
Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry.

Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine

association constants for high-affinity ligands. Nature Protocols. [Link]

Wu, G., et al. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In

Vitro. Methods in Molecular Biology, 1893, 257-272. [Link]

R&D Systems. (n.d.). Recombinant Human DDB1/CRBN Complex Protein, CF.
WuXi AppTec. (n.d.). One Stop Target-to-Hit Platform: CRBN-DDB1.
ResearchGate. (n.d.). Representative SPR binding data with 1:1 kinetic modelling for the
interaction of SALL4 ZF1-2 domains with DDB1:CRBN complexed with pomalidomide (POM)
or CC-220.

Duff, M. R., Jr., et al. (2022). Isothermal Titration Calorimetry For Measuring Macromolecule-

Ligand Affinity l Protocol Preview. YouTube. [Link]

JoVE. (n.d.). Kinetic characterization of protein-ligand binding by surface plasmon resonance
(SPR).

Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of

DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules,

30(15), 3456. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 18 / 21 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01535
https://pubmed.ncbi.nlm.nih.gov/34432236/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01622
https://protocols.io/view/isothermal-titration-calorimetry-to-determine-the-bp2l6b2w-v1
https://www.nature.com/articles/nprot.2006.28
https://pubmed.ncbi.nlm.nih.gov/30565139/
https://www.youtube.com/watch?v=FjS6oQY5u6Y
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11313337/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
ResearchGate. (n.d.). Evaluation of DMSO tolerance in the optimized AlphaScreen binding
assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. benchchem.com [benchchem.com]

2. researchgate.net [researchgate.net]

3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the
BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

4. bmglabtech.com [bmglabtech.com]

5. Troubleshooting - Thermott [thermott.com]

6. biorxiv.org [biorxiv.org]

7. aurorabiolabs.com [aurorabiolabs.com]

8. bpsbioscience.com [bpsbioscience.com]

9. researchgate.net [researchgate.net]

10. websites.umich.edu [websites.umich.edu]

11. researchgate.net [researchgate.net]

12. rndsystems.com [rndsystems.com]

13. pubs.acs.org [pubs.acs.org]

14. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. south-bay-bio.com [south-bay-bio.com]

16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate
Measurements - nanomicronspheres [nanomicronspheres.com]

17. Case Study: Single‑Molecule Insights into CRBN/DDB1–MEIS2 Interactions
[depixus.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 19 / 21 Tech Support

https://www.benchchem.com/product/b15619750?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/pdf/Troubleshooting_low_signal_in_Tafluposide_fluorescence_polarization_assays.pdf
https://www.researchgate.net/publication/354136328_Protein_Ligand_Interactions_Using_Surface_Plasmon_Resonance
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033776/
https://www.bmglabtech.com/en/blog/how-to-determine-binding-affinity-with-a-microplate-reader/
https://thermott.com/documentation/05troubleshooting/
https://www.biorxiv.org/content/10.1101/2024.01.18.576231v1.full.pdf
https://aurorabiolabs.com/images/Aurora/Product_PDFs/Cereblon-4C_binding_assay_kit.pdf
https://bpsbioscience.com/cereblon-binding-assay-kit-79899
https://www.researchgate.net/post/Tips_for_troubleshooting_a_fluorescence_polarization_assay_for_protein-DNA_binding
https://websites.umich.edu/~shaomengwanglab/software/calc_ki/index.html
https://www.researchgate.net/post/FP_Assay_Troubleshooting
https://www.rndsystems.com/products/recombinant-human-ddb1-crbn-complex-protein-cf_e3-500
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00454
https://pubmed.ncbi.nlm.nih.gov/34432236/
https://pubmed.ncbi.nlm.nih.gov/34432236/
https://www.south-bay-bio.com/product-page/ddb1-cereblon-crbn
https://nanomicronspheres.com/fluorescence-polarization-assay-protocol/
https://nanomicronspheres.com/fluorescence-polarization-assay-protocol/
https://depixus.com/using-depixus-magna-one-to-study-interactions-between-the-crbn-db1-e3-ligase-complex-and-its-substrate-meis2-produced-in-cell-free-extracts/
https://depixus.com/using-depixus-magna-one-to-study-interactions-between-the-crbn-db1-e3-ligase-complex-and-its-substrate-meis2-produced-in-cell-free-extracts/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. biorxiv.org [biorxiv.org]

19. Design of a Cereblon construct for crystallographic and biophysical studies of protein
degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

20. reactionbiology.com [reactionbiology.com]

21. bpsbioscience.com [bpsbioscience.com]

22. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six
Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. researchgate.net [researchgate.net]

25. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature
Experiments [experiments.springernature.com]

26. researchgate.net [researchgate.net]

27. researchgate.net [researchgate.net]

28. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: A Researcher's Guide to
Cereblon (CRBN) Binding Affinity Assays]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619750/docs#application-notes-protocols-a-
researcher-s-guide-to-cereblon-crbn-binding-affinity-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 20 / 21 Tech Support

https://www.biorxiv.org/content/10.1101/2024.01.17.575503v1
https://pubmed.ncbi.nlm.nih.gov/39406745/
https://pubmed.ncbi.nlm.nih.gov/39406745/
https://www.reactionbiology.com/datasheet/cereblon_protac_malvern/
https://bpsbioscience.com/media/wysiwyg/79899.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12388702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12388702/
https://www.researchgate.net/post/What-the-concentration-of-DMSO-you-use-in-cell-culture-assays
https://www.researchgate.net/figure/Evaluation-of-DMSO-tolerance-in-the-optimized-AlphaScreen-binding-assay-A-AlphaScreen_fig2_325339786
https://experiments.springernature.com/articles/10.1007/978-1-0716-1665-9_1
https://experiments.springernature.com/articles/10.1007/978-1-0716-1665-9_1
https://www.researchgate.net/figure/Representative-SPR-binding-data-with-11-kinetic-modelling-for-the-interaction-of-SALL4_fig1_376454596
https://www.researchgate.net/publication/51655515_Isothermal_Titration_Calorimetry_for_Measuring_Macromolecule-Ligand_Affinity
https://pubmed.ncbi.nlm.nih.gov/30565139/
https://pubmed.ncbi.nlm.nih.gov/30565139/
https://www.benchchem.com/product/b15619750/docs#application-notes-protocols-a-researcher-s-guide-to-cereblon-crbn-binding-affinity-assays
https://www.benchchem.com/product/b15619750/docs#application-notes-protocols-a-researcher-s-guide-to-cereblon-crbn-binding-affinity-assays
https://www.benchchem.com/product/b15619750/docs#application-notes-protocols-a-researcher-s-guide-to-cereblon-crbn-binding-affinity-assays
https://www.benchchem.com/product/b15619750/docs#application-notes-protocols-a-researcher-s-guide-to-cereblon-crbn-binding-affinity-assays
https://www.benchchem.com/product/b15619750?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 21 / 21 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

